molecular formula C19H19N3O6S B12163180 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12163180
M. Wt: 417.4 g/mol
InChI Key: GRXSQQLTEVXPBJ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole group.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its combination of oxazole, thiazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over other similar compounds.

Biological Activity

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Structural Overview

The compound features a thiazole ring, an oxazole moiety, and a carboxylate group, which contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

Property Value
Molecular Formula C₁₉H₁₉N₃O₆S
Molecular Weight 417.4 g/mol
CAS Number 1630868-83-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Preparation of Intermediates : Synthesis begins with the formation of oxazole and thiazole intermediates.
  • Amide Bond Formation : These intermediates are coupled through amide bond formation.
  • Esterification : The final product is obtained through esterification reactions.

Common reagents include acyl chlorides, amines, and solvents like dichloromethane or ethanol under controlled conditions (reflux or catalytic amounts of acids/bases) .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential antimicrobial and anticancer effects. Studies have shown that it can modulate enzyme activity and receptor function, leading to various biological effects:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, compounds related to thiazole structures have exhibited growth inhibition percentages (GI%) exceeding 60% against various tumor types .
Cell Line GI% (10 μM)
Leukemia (RPMI-8226)76.97
Ovarian (OVCAR-3)83.11
Breast (MCF7)99.95

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit key pathways involved in cell proliferation and survival, particularly those related to cancer .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

  • Study on Thiazole Compounds : A study synthesized multiple thiazole derivatives and evaluated their antiproliferative activity across a panel of 60 cancer cell lines. The most potent compounds showed GI% values ranging from 76% to over 99% against various cancer types .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the thiazole ring significantly influence biological activity. For example, compounds with nitro or chloro substitutions displayed enhanced cytotoxicity compared to their unsubstituted counterparts .

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-25-13-7-5-4-6-12(13)17-16(18(24)27-3)21-19(29-17)20-14(23)9-8-11-10-15(26-2)22-28-11/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

GRXSQQLTEVXPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCC3=CC(=NO3)OC)C(=O)OC

Origin of Product

United States

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